PCLX-001
Overview
Description
PCLX-001 is a potent, small molecule inhibitor of N-myristoyltransferase proteins, specifically targeting N-myristoyltransferase 1 and N-myristoyltransferase 2. This compound has shown significant promise in preclinical studies for its ability to inhibit hematologic and lymphoma cell lines, achieving complete remissions in human cancers grown in immunodeficient mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of PCLX-001 follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure consistency and efficacy. The compound is produced in a controlled environment to prevent contamination and ensure the highest standards of purity .
Chemical Reactions Analysis
Types of Reactions
PCLX-001 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
Scientific Research Applications
PCLX-001 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of N-myristoyltransferase proteins and their role in various biochemical pathways.
Biology: Employed in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Medicine: Undergoing clinical trials for its potential use in treating hematologic cancers and lymphomas.
Industry: Potential applications in the development of new therapeutic agents and diagnostic tools
Mechanism of Action
PCLX-001 exerts its effects by inhibiting the activity of N-myristoyltransferase proteins, specifically N-myristoyltransferase 1 and N-myristoyltransferase 2. This inhibition disrupts the myristoylation process, which is essential for the proper functioning of various proteins involved in cell signaling and survival. By blocking this process, this compound induces apoptosis in cancer cells and inhibits their proliferation .
Comparison with Similar Compounds
Similar Compounds
Zelenirstat: Another N-myristoyltransferase inhibitor with similar properties and applications.
Uniqueness of PCLX-001
This compound stands out due to its high affinity for both N-myristoyltransferase 1 and N-myristoyltransferase 2, as well as its strong preclinical antitumor activity. Its ability to achieve complete remissions in human cancer models and its potential for oral administration make it a promising candidate for further development .
Properties
IUPAC Name |
2,6-dichloro-N-[1,5-dimethyl-3-(2-methylpropyl)pyrazol-4-yl]-4-(2-piperazin-1-ylpyridin-4-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30Cl2N6O2S/c1-15(2)11-21-23(16(3)31(4)29-21)30-35(33,34)24-19(25)12-18(13-20(24)26)17-5-6-28-22(14-17)32-9-7-27-8-10-32/h5-6,12-15,27,30H,7-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTSLVQYGBHNRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)CC(C)C)NS(=O)(=O)C2=C(C=C(C=C2Cl)C3=CC(=NC=C3)N4CCNCC4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215011-08-7 | |
Record name | PCLX-001 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15567 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PCLX-001 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HY8BYC3Q6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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